molecular formula C6H2ClF3N2O2 B1354823 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid CAS No. 306960-80-5

2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid

Cat. No.: B1354823
CAS No.: 306960-80-5
M. Wt: 226.54 g/mol
InChI Key: NRCWKOWKCBXOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid is a useful research compound. Its molecular formula is C6H2ClF3N2O2 and its molecular weight is 226.54 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-11-2(4(13)14)1-3(12-5)6(8,9)10/h1H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCWKOWKCBXOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306960-80-5
Record name 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling side reactions in Suzuki-Miyaura cross-coupling of pyrimidine substrates. Our goal is to equip you with the knowledge and practical strategies to optimize your reaction outcomes.

Troubleshooting Guide: Tackling Homocoupling in Pyrimidine Suzuki Reactions

This guide is designed to help you diagnose and resolve issues with excessive homocoupling in your Suzuki reactions involving pyrimidine scaffolds.

Question 1: My Suzuki reaction with a 2-chloropyrimidine substrate is yielding a significant amount of the pyrimidine homodimer. What are the primary causes and how can I mitigate this?

The formation of a pyrimidine homodimer in the Suzuki coupling of 2-chloropyrimidines is a common issue that can significantly reduce the yield of your desired cross-coupled product. This side reaction is primarily driven by two mechanisms: palladium-catalyzed homocoupling and oxidative homocoupling.

Underlying Causes and Actionable Solutions:

  • Palladium(II)-Mediated Homocoupling: The presence of palladium(II) species in your reaction mixture, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst, can lead to the homocoupling of your pyrimidine boronic acid or ester.[1][2]

    • Expert Insight: Pyrimidines, being electron-deficient heterocycles, can be more susceptible to certain side reactions. The choice of catalyst and reaction conditions is therefore critical.

    • Troubleshooting Steps:

      • Catalyst Selection: Opt for a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, which doesn't require an in-situ reduction.[3] If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure your reaction conditions favor its efficient reduction to Pd(0).

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can promote the desired cross-coupling pathway and suppress side reactions.[4]

      • Pre-heating the Catalyst Mixture: A practical approach to minimize homocoupling is to pre-heat the mixture of the palladium catalyst, base, and solvent before adding the pyrimidine boronic acid.[5] This can help ensure the complete formation of the active Pd(0) catalyst.

  • Oxygen-Mediated Oxidative Homocoupling: The presence of dissolved oxygen in your reaction solvent is a major contributor to the homocoupling of boronic acids.[1][5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the undesired dimerization.[2]

    • Expert Insight: Rigorous exclusion of oxygen is one of the most effective strategies to suppress homocoupling.[1]

    • Troubleshooting Steps:

      • Degassing Solvents: Thoroughly degas your solvents before use. Common methods include sparging with an inert gas (nitrogen or argon) for 15-30 minutes, or a series of freeze-pump-thaw cycles.[7]

      • Inert Atmosphere: Conduct the entire reaction under a strictly inert atmosphere of nitrogen or argon.[5][7] This includes the addition of all reagents.

Illustrative Workflow for Minimizing Pyrimidine Homocoupling

cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Solutions High Pyrimidine\nHomocoupling High Pyrimidine Homocoupling Pd(II) Mediated Pd(II) Mediated High Pyrimidine\nHomocoupling->Pd(II) Mediated Oxygen Mediated Oxygen Mediated High Pyrimidine\nHomocoupling->Oxygen Mediated Use Pd(0) Catalyst Use Pd(0) Catalyst Pd(II) Mediated->Use Pd(0) Catalyst Bulky Ligands Bulky Ligands Pd(II) Mediated->Bulky Ligands Pre-heat Catalyst Pre-heat Catalyst Pd(II) Mediated->Pre-heat Catalyst Degas Solvents Degas Solvents Oxygen Mediated->Degas Solvents Inert Atmosphere Inert Atmosphere Oxygen Mediated->Inert Atmosphere

Caption: Troubleshooting workflow for pyrimidine homocoupling.

Question 2: I am observing significant boronic acid homocoupling in my pyrimidine Suzuki reaction, even under an inert atmosphere. What other reaction parameters should I investigate?

While excluding oxygen is a critical first step, other reaction parameters play a significant role in minimizing boronic acid homocoupling. Fine-tuning these can dramatically improve your yield of the desired biarylpyrimidine.

Key Reaction Parameters to Optimize:

ParameterRecommendationRationale
Base Use a weaker base like K₂CO₃ or Cs₂CO₃.[8] KF has also been shown to be effective.[9]Stronger bases can accelerate the undesired homocoupling pathway. The choice of base can also influence the solubility of reaction components.[10]
Solvent A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often beneficial.[2][3]Water can facilitate the dissolution of the inorganic base and the activation of the boronic acid.[2][11] However, the optimal solvent system is substrate-dependent and may require screening.[3][12][13]
Temperature Lowering the reaction temperature can sometimes reduce homocoupling.[14]Homocoupling can have a different activation energy than the desired cross-coupling. However, for less reactive pyrimidine chlorides, some heating may be necessary to drive the reaction to completion.[15] Microwave irradiation can be a useful tool for rapid optimization of reaction time and temperature.[3][16]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the boronic acid.A large excess of the boronic acid can increase the likelihood of homocoupling.[7]
Addition Rate Slow addition of the pyrimidine boronic acid to the reaction mixture can be beneficial.[7]This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[7]

Experimental Protocol for Optimizing a Pyrimidine Suzuki Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask, add the pyrimidine halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.) and the boronic acid (1.1 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[7]

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for boronic acid homocoupling in Suzuki reactions?

There are two primary mechanisms for boronic acid homocoupling:

  • Oxygen-Mediated Pathway: In the presence of oxygen, the active Pd(0) catalyst is oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[2][6][17]

  • Palladium(II)-Mediated Pathway: If a Pd(II) precatalyst is used, it can directly react with the boronic acid in a stoichiometric manner to produce the symmetrical biaryl and Pd(0).[1]

cluster_0 Desired Suzuki Cycle cluster_1 Homocoupling Side Reaction A Pd(0)L_n B Ar-Pd(II)-X(L_n) (Oxidative Addition) A->B Ar-X E Pd(II) A->E Oxidation C Ar-Pd(II)-Ar'(L_n) (Transmetalation) B->C Ar'-B(OH)₂ Base D Ar-Ar' (Reductive Elimination) C->D D->A F Ar'-Pd(II)-B(OH)₂(L_n) E->F Ar'-B(OH)₂ G Ar'-Pd(II)-Ar'(L_n) F->G Ar'-B(OH)₂ H Ar'-Ar' (Homocoupling) G->H H->A Regenerates Pd(0) I O₂ I->E Oxidizes

Sources

Technical Support Center: Navigating Protodeboronation Challenges with Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyrimidine boronic acids. This guide is designed to provide in-depth troubleshooting advice and practical solutions for one of the most common challenges in cross-coupling reactions involving these valuable reagents: protodeboronation. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately overcome this undesired side reaction, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding protodeboronation of pyrimidine boronic acids.

Q1: What is protodeboronation and why is it a problem with pyrimidine boronic acids?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This decomposition pathway is particularly prevalent in Suzuki-Miyaura cross-coupling reactions.[2][3] For pyrimidine boronic acids, the electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can render the C-B bond more susceptible to cleavage, especially under the basic and often aqueous conditions required for cross-coupling.[4] This leads to the formation of the corresponding unsubstituted pyrimidine, reducing the yield of the desired coupled product and complicating purification.

Q2: What are the primary factors that trigger protodeboronation in my reactions?

A: The propensity for protodeboronation is highly dependent on several factors.[1] Key triggers include:

  • Reaction pH: Both acidic and basic conditions can promote protodeboronation, with the mechanism varying. For many heteroaromatic boronic acids, neutral pH can also be problematic due to the formation of reactive zwitterionic species.[1]

  • Presence of Water: Water often acts as the proton source for the cleavage of the C-B bond, particularly in base-catalyzed mechanisms.[1][4]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[5]

  • Catalyst System: The choice of palladium catalyst and ligand can significantly influence the competition between the desired cross-coupling and undesired protodeboronation.[3][6]

  • Inherent Instability: Some pyrimidine boronic acid structures are inherently more prone to decomposition.[4]

Q3: How can I quickly assess if protodeboronation is occurring in my reaction?

A: The most direct way is to monitor your reaction progress using analytical techniques like LC-MS or TLC.[4] Look for the appearance of a byproduct with a mass corresponding to the pyrimidine core without the boronic acid group. A specialized HPLC method with post-column derivatization using alizarin can also be employed for the selective detection of boronic acids and their derivatives in complex mixtures.[7]

In-Depth Troubleshooting Guides

This section provides detailed strategies to address specific issues related to protodeboronation.

Issue 1: Significant Formation of Protodeboronated Byproduct Detected

If you observe a substantial amount of the undesired pyrimidine byproduct, it's crucial to systematically evaluate and optimize your reaction conditions.

1. Suboptimal pH and Base Selection:

  • Causality: The choice of base and the resulting pH of the reaction mixture are critical. Strong bases in the presence of water can accelerate protodeboronation.[4] The mechanism can be either acid-catalyzed or base-catalyzed.[1] For some basic heteroaromatic boronic acids, a zwitterionic intermediate that is highly susceptible to protodeboronation can form at neutral pH.[1]

  • Troubleshooting Steps:

    • Evaluate Weaker Bases: If using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] Organic bases can also be an option.

    • Consider Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can significantly suppress protodeboronation by removing the primary proton source.[4] However, be aware that some catalytic systems require water for optimal activity.

    • pH Adjustment: For heteroaromatic boronic acids that are unstable at neutral pH, adjusting the pH to be either more acidic or more basic can shift the equilibrium away from the reactive zwitterionic species and reduce the rate of protodeboronation.[1]

Table 1: Impact of Base Selection on Protodeboronation

BaseStrengthTypical ConditionsPotential Impact on Protodeboronation
NaOH, KOHStrongAqueous solventsHigh risk, especially with sensitive substrates
K₃PO₄, Cs₂CO₃ModerateAqueous or anhydrousOften a good starting point to minimize protodeboronation
K₂CO₃WeakAqueous or anhydrousCan be effective, may require higher temperatures
Organic BasesVariableAnhydrousCan be a good option to avoid aqueous conditions

2. Inefficient Catalytic Cycle:

  • Causality: If the rate of the desired Suzuki-Miyaura coupling is slow, the pyrimidine boronic acid has more time to decompose via protodeboronation. The choice of palladium catalyst and ligand is paramount in ensuring a rapid and efficient catalytic cycle. Bulky, electron-rich phosphine ligands can promote the formation of highly reactive palladium(0) species, which can accelerate the key steps of the coupling reaction.[4] However, some studies have shown that bulky phosphine ligands can also promote palladium-catalyzed protodeboronation.[3][6]

  • Troubleshooting Steps:

    • Ligand Screening: If using standard ligands like PPh₃, consider switching to more specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4]

    • Catalyst Loading: A modest increase in catalyst loading might accelerate the productive reaction, thereby outcompeting protodeboronation.[4]

    • Metal Additives: The addition of metal additives like silver or copper salts has been shown to accelerate cross-coupling reactions, which can help to suppress decomposition pathways like protodeboronation.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyrimidine Boronic Acid

This protocol provides a starting point for optimizing your reaction.

  • Inert Atmosphere: To a dry reaction vessel, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) and the pyrimidine boronic acid (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.[4]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

Advanced Strategies for Stubborn Cases

For particularly challenging pyrimidine boronic acids that are highly prone to protodeboronation, more advanced strategies may be necessary.

Strategy 1: "Slow Release" of the Boronic Acid
  • Concept: To minimize the concentration of the unstable boronic acid in the reaction mixture at any given time, derivatives that slowly hydrolyze to release the active boronic acid can be used.[1] This ensures that the boronic acid is consumed in the desired coupling reaction as soon as it is formed, minimizing the opportunity for decomposition.

  • Recommended Derivatives:

    • MIDA Boronate Esters: These are stable, crystalline solids that undergo slow hydrolysis under basic conditions to release the boronic acid.[1]

    • Organotrifluoroborates (BF₃K salts): These salts also serve as a stable precursor that slowly releases the boronic acid under the reaction conditions.[1]

slow_release_strategy

Strategy 2: Modifying the Pyrimidine Core
  • Concept: In some cases, the electronic properties of the pyrimidine ring itself contribute to the instability of the boronic acid. Introducing or altering substituents on the pyrimidine ring can sometimes stabilize the C-B bond. For instance, adding a halogen to a pyridine boronic acid, which is otherwise unreactive, can enable it to participate in cross-coupling reactions.[8]

Visualization of Key Concepts

The Competing Pathways: Suzuki Coupling vs. Protodeboronation

The following diagram illustrates the critical competition between the productive Suzuki-Miyaura coupling and the undesired protodeboronation pathway.

competing_pathways

References

  • Protodeboronation - Wikipedia. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents.
  • Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). A Concise and Practical Protodeboronation of Arylboronic Acids. Synlett, 31(20), 2039–2042.
  • Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567–1583.
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17569–17584.
  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2024).
  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(4), 2149–2163.
  • Reddit - r/Chempros - For the pro's (Suzuki). [Link]

  • Soares, J., Silva, F., & Ferreira, I. (2021).
  • Bio, M. M., & Leighton, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347.
  • Biswas, S., & Sigman, M. S. (2019). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. Journal of the American Chemical Society, 141(42), 16672–16677.
  • de la Cruz-López, O., Rojas-Hernández, S., & Muñoz-Sánchez, J. L. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 22(16), 8753.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • Reddit - r/Chempros - Diagnosing issues with a failed Suzuki coupling? [Link]

  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2024).
  • Detection of boronic acid derivatives in cells using a fluorescent sensor. RSC Publishing.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2014368118.
  • Pye, C. R., & Sigman, M. S. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.

Sources

work-up procedures for 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and work-up of this important fluorinated heterocyclic compound. The trifluoromethyl group and the chlorinated pyrimidine ring introduce unique chemical properties that require careful consideration during experimental work-ups to ensure high purity and yield.

This guide provides answers to frequently asked questions and detailed troubleshooting protocols in a user-friendly format.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments.

FAQ 1: My reaction to synthesize 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid from its corresponding nitrile or ester appears incomplete. How can I improve the yield and what is the appropriate work-up?

Answer:

Incomplete hydrolysis of the nitrile or ester precursor is a common issue. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can affect the reactivity of the functional group being hydrolyzed.

Causality:

  • Insufficient Reaction Time or Temperature: Hydrolysis of nitriles or esters on electron-deficient rings can be sluggish and may require more forcing conditions than standard procedures.

  • Inadequate Hydrolysis Conditions: The choice of acid or base and its concentration is critical. For instance, strong acid hydrolysis might require elevated temperatures which can lead to side reactions like decarboxylation.

Troubleshooting Protocol:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.[1]

  • Optimization of Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor for product formation versus byproduct accumulation.

    • Reagent Concentration: If using acidic or basic hydrolysis, consider increasing the concentration of the acid or base.

  • Extended Reaction Time: If an increase in temperature leads to degradation, try extending the reaction time at a moderate temperature.[1]

Work-up Procedure for Incomplete Hydrolysis: If the reaction has stalled, a modified work-up can help separate the desired carboxylic acid from unreacted starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Acid-Base Extraction: This is the most effective method for separation.

    • Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while the less acidic ester or neutral nitrile will remain in the organic layer.

    • Separate the aqueous layer.

    • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate to recover the starting material if desired.[2]

    • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid like 6N HCl until the pH is acidic (pH ~2), checking with pH paper.[2][3]

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[2]

FAQ 2: During the aqueous work-up, I'm observing an emulsion or my product seems to have poor solubility in common organic solvents. How can I resolve this?

Answer:

Fluorinated compounds can sometimes lead to emulsions during extractions due to altered polarity and interfacial tension.[4] Poor solubility can also complicate purification.

Causality:

  • Emulsion Formation: Vigorous shaking during extraction can create stable emulsions, especially with chlorinated solvents. The presence of both a polar carboxylic acid and a lipophilic trifluoromethyl group can contribute to this.

  • Solubility Issues: The high crystallinity and unique electronic properties of the molecule can lead to poor solubility in certain non-polar or polar aprotic solvents.

Troubleshooting Protocol:

For Emulsions:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

For Solubility Challenges:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, methanol, acetonitrile, tetrahydrofuran) to find a suitable one for extraction or recrystallization.[5]

  • Use of a Co-solvent: In some cases, a mixture of solvents can improve solubility. For example, a small amount of methanol in dichloromethane might enhance solubility.

  • Temperature: Gently warming the solvent may improve the solubility of your compound for extraction, but be cautious of potential degradation.

FAQ 3: My final product is off-color (yellow or brown). What are the likely impurities and how can I obtain a pure, white solid?

Answer:

Off-color products often indicate the presence of colored byproducts or residual reagents from the synthesis.

Causality:

  • Side Reactions: Pyrimidine synthesis can sometimes generate colored polymeric or condensed byproducts, especially under harsh reaction conditions.[1]

  • Residual Reagents: Some reagents used in synthesis, like phosphorus oxychloride for chlorination, can lead to colored impurities if not completely removed.[6][7]

Troubleshooting and Purification Protocol:

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated carbon (charcoal) to the solution.

    • Heat the mixture at reflux for a short period (10-15 minutes).

    • Caution: Ensure the solution is not superheated before adding the charcoal to avoid rapid boiling over.

    • Filter the hot solution through a pad of Celite to remove the carbon.[8]

    • Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization: This is a powerful technique for purification.

    • Identify a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[9]

Solvent SystemSuitability for Recrystallization
Isopropanol/WaterGood for moderately polar compounds.
Ethanol/HexaneEffective for creating a solution and then inducing precipitation.
TolueneCan be effective for less polar impurities.
AcetonitrileA polar aprotic option to consider.
Diagrams and Workflows
Acid-Base Extraction Workflow

The following diagram illustrates the logical steps for separating 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid from a neutral byproduct (e.g., unreacted ester).

G start Crude Reaction Mixture (in Organic Solvent) extract Extract with aq. NaHCO3 start->extract separate Separate Layers extract->separate org_layer Organic Layer (Neutral Impurities) separate->org_layer Top Layer aq_layer Aqueous Layer (Carboxylate Salt) separate->aq_layer Bottom Layer wash_org Wash with Brine org_layer->wash_org acidify Acidify with 6N HCl (to pH ~2) aq_layer->acidify dry_org Dry (Na2SO4) & Evaporate wash_org->dry_org impurities Recovered Impurities/ Starting Material dry_org->impurities precipitate Precipitation of Product acidify->precipitate filter Vacuum Filter & Dry precipitate->filter product Pure Carboxylic Acid Product filter->product

Caption: Acid-base extraction workflow for purification.

Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when troubleshooting a low-yielding reaction.

G start Low Yield Observed check_reaction Analyze Crude Mixture (TLC, HPLC, NMR) start->check_reaction decision Reaction Status? check_reaction->decision incomplete Incomplete Reaction decision->incomplete Starting Material Remains side_products Significant Side Products decision->side_products Unknown Spots/Peaks degradation Product Degradation decision->degradation Complex Mixture optimize Optimize Conditions: - Increase Temperature - Increase Time - Change Reagents incomplete->optimize revisit_conditions Revisit Reaction Conditions: - Lower Temperature - Use Milder Reagents side_products->revisit_conditions purification Improve Purification: - Recrystallization - Chromatography side_products->purification degradation->revisit_conditions

Sources

Technical Support Center: Optimization of Heteroaryl Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for heteroaryl Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Heteroaromatic compounds are cornerstones of modern pharmaceuticals and functional materials, making mastery of their synthesis critical.[1] However, the unique electronic properties and functional group diversity of heteroaryl substrates introduce specific challenges not always encountered in standard Suzuki-Miyaura couplings.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your reaction conditions for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, explaining the underlying causes and providing actionable solutions.

Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

Low or no conversion is one of the most common issues. The root cause often lies in the first step of the catalytic cycle: oxidative addition, or with catalyst deactivation.

Causality: The oxidative addition of a palladium(0) species to the heteroaryl halide is often the rate-determining step.[2] Heteroaryl halides can be less reactive than their aryl counterparts, particularly electron-rich heteroaryl chlorides.[2][3] Furthermore, the Lewis-basic nitrogen or other heteroatoms in your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[4]

Troubleshooting Steps:

  • Evaluate Your Ligand: Standard ligands like PPh₃ may be insufficient. For challenging heteroaryl couplings, especially with chlorides, bulky and electron-rich phosphine ligands are essential.[5][6] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[5]

    • Recommendation: Screen a panel of established ligands known for high efficacy in cross-coupling.

Ligand ClassExamplesIdeal For
Buchwald Biarylphosphines SPhos, XPhos, RuPhosGeneral utility, effective for electron-rich and sterically hindered heteroaryl chlorides.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly electron-donating, offering great stability to the Pd center, an alternative to phosphines.[5]
Bidentate Ligands dppf, XantphosCan influence selectivity and are effective in many systems.[7]
  • Increase Reaction Temperature: If kinetics are slow, increasing the temperature is a straightforward approach to accelerate the reaction. A common starting point is 60°C, with many reactions running effectively at 100°C.[1]

  • Check Your Palladium Pre-catalyst: Ensure your palladium source is active. Pre-catalysts like the Buchwald G4 series are designed for efficient generation of the active Pd(0) species.[1] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[8]

  • Consider Anhydrous Conditions: While water is often used to dissolve the base and facilitate transmetalation, it can also promote unwanted side reactions.[8] In some cases, particularly with sensitive substrates, anhydrous conditions using a base like TMSOK can be highly effective.[4]

Question 2: I'm observing significant protodeboronation of my heteroaryl boronic acid. How can I prevent this?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway, especially with electron-rich or sensitive heteroaryl boronic acids.[2][4]

Causality: This side reaction is often promoted by the presence of water and the basic reaction conditions required for the coupling. The C-B bond of the heteroaryl boronic acid is cleaved before it has a chance to transmetalate to the palladium center.

Troubleshooting Workflow:

G start High Protodeboronation Observed sub1 Switch to a more stable boron reagent start->sub1 Primary Strategy sub2 Use Stoichiometric Excess start->sub2 Quick Fix sub3 Modify Reaction Conditions start->sub3 If Reagent Change is Not Possible opt1 Use Boronic Ester (Pinacol, MIDA, Neopentyl) sub1->opt1 opt2 Use Trifluoroborate Salt (KHF₂) sub1->opt2 opt3 Increase Boronic Acid (1.5 - 2.0 equiv.) sub2->opt3 opt4 Use a Weaker Base or Anhydrous Conditions sub3->opt4

Caption: Decision tree for mitigating protodeboronation.

Detailed Solutions:

  • Use a More Stable Boron Reagent: This is the most robust strategy.

    • Boronic Esters (Pinacol, Neopentyl): These are generally more stable than the corresponding boronic acids.[8] They hydrolyze in situ to generate the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition.

    • MIDA Boronates: These are highly stable, crystalline solids that are even amenable to chromatography. They release the boronic acid slowly under basic aqueous conditions, making them excellent for coupling unstable heteroaryl partners.[9]

    • Aryltrifluoroborates: Prepared by treating the boronic acid with KHF₂, these salts are more robust and less prone to protodeboronation.[2][9]

  • Use a Super-stoichiometric Amount of Boronic Acid: While not atom-economical, using 1.5 to 2.0 equivalents of the boronic acid can compensate for the loss due to decomposition and drive the reaction to completion.[4]

Question 3: My reaction is producing a significant amount of boronic acid homocoupling byproduct. What's going wrong?

The formation of a biaryl species derived from two molecules of your boronic acid reagent is a common side reaction.

Causality: Homocoupling is typically caused by the presence of Pd(II) species and oxygen in the reaction mixture.[8] If your Pd(0) catalyst is oxidized to Pd(II) or if you start with a Pd(II) precatalyst that is not efficiently reduced, it can catalyze the homocoupling of the boronic acid.[8]

Solutions:

  • Thoroughly Degas Your Reaction: This is critical. Oxygen is a primary culprit in oxidizing the active Pd(0) catalyst. Use a robust degassing method such as:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before adding the catalyst and reagents.

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent, evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial.[9] Alternatively, modern pre-catalysts are designed for rapid and clean conversion to the active Pd(0) species, minimizing residual Pd(II).

  • Ensure Anhydrous Conditions if Applicable: While seemingly counterintuitive, sometimes residual oxygen in aqueous media can be a problem. If your protocol allows, rigorously dried solvents can help.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my heteroaryl Suzuki coupling?

The base plays a crucial role in activating the boronic acid for transmetalation.[2] The choice is highly substrate-dependent.

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common and are a good starting point.[7][10] They are relatively mild and work for a broad range of substrates. They are typically used with aqueous solvent mixtures to ensure solubility.[1]

  • Phosphates (K₃PO₄): A stronger base than carbonates, often used for less reactive coupling partners like aryl chlorides or when a faster reaction rate is desired.[1]

  • Fluorides (KF, CsF): Fluoride ions are thought to play a special role in activating the boron atom. KF is a common choice, particularly when using trifluoroborate salts.[7]

  • Organic Bases (e.g., amines): Generally avoided as they can compete with phosphine ligands for coordination to the palladium center, leading to catalyst inhibition.

General Recommendation: Start with K₂CO₃ or K₃PO₄. If the reaction fails or is slow, screening a panel of bases is a standard optimization step.[11]

Q2: What is the optimal solvent system?

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Ethers (Dioxane, THF, 2-MeTHF): Very common and effective for a wide range of substrates.[8] Dioxane is a frequent choice in literature protocols.[1]

  • Aromatics (Toluene, Xylenes): Good for higher temperature reactions. Often used with a co-solvent.

  • Amides (DMF, DMAc): Polar aprotic solvents that can aid in dissolving highly polar heteroaromatic substrates.[4]

Most protocols employ a mixture of an organic solvent and water (e.g., Dioxane:H₂O 5:1).[1] The water helps dissolve the inorganic base and is believed to generate a 'hydroxo-palladium' species that facilitates transmetalation.[8]

Q3: My poly-halogenated heteroaryl is reacting at the wrong position. How can I control site-selectivity?

Site-selectivity is governed by a complex interplay of electronic and steric factors, but it can often be controlled by judicious choice of reaction conditions.[7]

Causality: The oxidative addition step is where selectivity is determined. Generally, palladium will add preferentially to the most electron-deficient and least sterically hindered C-X bond. The reactivity order of halogens is I > Br > Cl.[2]

Controlling Selectivity:

  • Mixed Halides: The most reliable method. A C-I bond will almost always react before a C-Cl bond, allowing for sequential couplings.[10]

  • Ligand Choice: This is a powerful tool for fine-tuning selectivity between two of the same halogens.

    • Sterically Demanding Ligands (e.g., Q-Phos): Can favor reaction at the less hindered position.[7]

    • Electron-Deficient Bidentate Ligands (e.g., dppf): Can favor reaction at a more electron-rich position in some systems.[7]

    • Example: For 3,5-dichloropyridazine, using dppf favors reaction at the C3 position, while the bulkier Q-Phos ligand directs the coupling to the C5 position.[7]

Q4: Can I run my reaction open to the air?

While some robust catalyst systems show tolerance to air, it is strongly discouraged for heteroaryl Suzuki-Miyaura couplings.

Causality: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to catalyst deactivation and the formation of homocoupling byproducts.[8] Phosphine ligands themselves can also be oxidized, rendering them ineffective. For these reasons, maintaining an inert atmosphere (N₂ or Ar) is a critical component of a reliable protocol.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The following diagram outlines the fundamental steps of the Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition (Rate-Limiting) PdII_Aryl L₂Pd(II)(Ar¹)(X) OA->PdII_Aryl TM Transmetalation PdII_Boryl L₂Pd(II)(Ar¹)(Ar²) TM->PdII_Boryl RE Reductive Elimination Pd0 L₂Pd(0) RE->Pd0 Catalyst Regenerated Product Ar¹-Ar² RE->Product Pd0->OA Ar¹-X PdII_Aryl->TM Ar²-B(OR)₂(OH)⁻ PdII_Boryl->RE Reactants Ar¹-X + Ar²-B(OR)₂ Base + Base (OH⁻) Borate Ar²-B(OR)₂(OH)⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][8]

References

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF. ResearchGate. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to the Safe Handling of 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid. The information herein is synthesized from established safety data for structurally analogous compounds, including halogenated pyrimidines and trifluoromethyl derivatives, to ensure a robust framework for operational safety in research and development settings.

Hazard Assessment and Triage

Primary Hazards:

  • Corrosivity and Irritation: Based on analogous compounds, this chemical is expected to be a significant irritant and potentially corrosive.[2][3][4] Direct contact can cause irritation to the skin, severe eye damage, and respiratory tract irritation.[2][3][4]

  • Toxicity: Harmful if swallowed is a reasonable assumption based on data for similar pyrimidine derivatives.[2][4] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]

  • Environmental Hazards: Halogenated organic compounds can be toxic to aquatic organisms and may have long-term adverse effects on the environment.[1]

Hazard ClassificationAnticipated EffectsSources
Skin Corrosion/Irritation Causes skin irritation.[2][4], ,
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4], ,
Acute Toxicity (Oral) May be harmful if swallowed.[2][5],
Respiratory Irritation May cause respiratory irritation.[2][4], ,
Aquatic Toxicity Potentially toxic to aquatic life.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.[6][7]

Core PPE Requirements
PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or PVC).[7] Consider double-gloving for enhanced protection.[8]Prevents direct skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals, but always check the manufacturer's compatibility chart.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[7][9]Protects against splashes and airborne particles that can cause severe eye irritation or damage.
Body Protection Flame-resistant lab coat, fully buttoned.[9] For larger quantities or splash risks, a chemical-resistant apron is recommended.[10]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes are mandatory.[6][9]Prevents injury from spills and dropped objects.
Enhanced Respiratory Protection

A NIOSH-approved respirator is necessary when engineering controls cannot guarantee that airborne concentrations are below exposure limits, or when handling the solid material outside of a fume hood where dust may be generated.[11]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol start Task Assessment engineering_controls Engineering Controls (Fume Hood) start->engineering_controls Always Use core_ppe Core PPE - Gloves (Nitrile) - Goggles - Lab Coat engineering_controls->core_ppe Standard Procedure respirator Respiratory Protection (NIOSH-approved) engineering_controls->respirator If Dust/Aerosol Risk handling Proceed with Handling core_ppe->handling respirator->handling Disposal_Workflow cluster_disposal Chemical Waste Disposal Workflow start Waste Generation segregate Segregate as 'Halogenated Waste' start->segregate container Collect in Compatible, Labeled Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal

Caption: Step-by-step chemical waste disposal workflow.

Final Disposal Procedures
  • Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with local, regional, and national hazardous waste regulations. [1]* Arrange for the collection of the hazardous waste by a licensed disposal company. Do not attempt to dispose of this chemical down the drain or as regular solid waste. [8]

References

  • Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Fluorine - Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Hazardous Waste Experts. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Hazmat School. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024-01-19). OSHA Training School. Retrieved from [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University. Retrieved from [Link]

  • Handling Corrosive Substances in the Workplace - Storemasta Blog. (2023-10-04). Storemasta. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. (n.d.). Chemos. Retrieved from [Link]

  • Hydrofluoric Acid - Environmental Health and Safety. (n.d.). Dartmouth College. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.